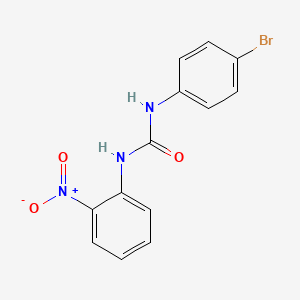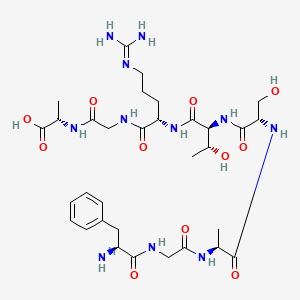![molecular formula C17H21O5P B14214587 Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate CAS No. 828268-22-0](/img/structure/B14214587.png)
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dibenzyl moiety and a (2R)-2,3-dihydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate can be synthesized through the esterification of dibenzyl phosphite with (2R)-2,3-dihydroxypropyl alcohol. The reaction typically involves the use of a catalyst such as trifluoromethanesulfonic acid (TfOH) under mild conditions. The reaction proceeds smoothly at elevated temperatures, such as 80°C in toluene .
Industrial Production Methods
Industrial production of dibenzyl phosphonates often involves the use of dibenzyl or tribenzyl phosphite as starting materials. These phosphites can be converted to the corresponding phosphonates through hydrogenolysis, which removes the benzyl groups under catalytic hydrogenation conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding phosphonic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and molecular iodine (I₂).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with trifluoromethanesulfonic acid (TfOH) being a common catalyst.
Substitution: Nucleophiles such as amines, alcohols, and phenols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Hydrolysis: Phosphonic acids.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a prodrug, where the phosphonate group can be metabolized to release active pharmaceutical agents.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can form stable complexes with metal ions and enzymes, influencing various biochemical pathways. The (2R)-2,3-dihydroxypropyl group enhances its solubility and bioavailability, making it effective in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzyl phosphite: Similar structure but lacks the (2R)-2,3-dihydroxypropyl group.
Dibenzyl phosphonate: Similar structure but lacks the hydroxyl groups.
Tribenzyl phosphite: Contains three benzyl groups instead of two.
Uniqueness
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate is unique due to the presence of both the dibenzyl and (2R)-2,3-dihydroxypropyl groups, which confer distinct chemical and biological properties. The hydroxyl groups enhance its reactivity and solubility, making it more versatile in various applications .
Eigenschaften
CAS-Nummer |
828268-22-0 |
|---|---|
Molekularformel |
C17H21O5P |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
(2R)-3-bis(phenylmethoxy)phosphorylpropane-1,2-diol |
InChI |
InChI=1S/C17H21O5P/c18-11-17(19)14-23(20,21-12-15-7-3-1-4-8-15)22-13-16-9-5-2-6-10-16/h1-10,17-19H,11-14H2/t17-/m1/s1 |
InChI-Schlüssel |
KZQCJXKVCOLYEG-QGZVFWFLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COP(=O)(C[C@@H](CO)O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)COP(=O)(CC(CO)O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[([1,1'-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214511.png)
![[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate](/img/structure/B14214513.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid](/img/structure/B14214520.png)



![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl-](/img/structure/B14214544.png)
![2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14214546.png)
![1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14214552.png)
![3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14214567.png)

![[(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14214581.png)

